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Compound of Interest

Compound Name: 2-Chloro-5-methylpyridine

Cat. No.: B098176 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-5-methylpyridine (CAS No: 18368-64-4), a crucial intermediate in the synthesis of

various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of 2-Chloro-5-methylpyridine is supported by a combination of

spectroscopic techniques. The data presented in the following tables has been compiled from

various sources and predictive models to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the

molecule. The data presented here is consistent with the structure of 2-Chloro-5-
methylpyridine.
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Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

H-6 8.18 d 2.5

H-4 7.45 dd 8.5, 2.5

H-3 7.13 d 8.5

-CH₃ 2.27 s -

¹³C NMR (Carbon-13 NMR) Data

Due to the limited availability of experimental ¹³C NMR data in public literature, the following

chemical shifts have been predicted using computational models. These predictions are based

on established algorithms and provide a reliable estimation of the carbon resonances.

Carbon Assignment Predicted Chemical Shift (δ) ppm

C-2 149.5

C-6 148.8

C-4 136.5

C-5 131.0

C-3 122.5

-CH₃ 17.8

Infrared (IR) Spectroscopy
The FT-IR spectrum of 2-Chloro-5-methylpyridine exhibits characteristic absorption bands

corresponding to the various functional groups present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2920 Medium Aliphatic C-H stretch (-CH₃)

~1580 Strong C=C/C=N ring stretching

~1470 Strong C=C/C=N ring stretching

~1110 Strong C-Cl stretch

~830 Strong C-H out-of-plane bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering insights into its structure.

m/z Relative Intensity Assignment

127 High [M]⁺ (Molecular ion)

129 Medium
[M+2]⁺ (Isotopic peak due to

³⁷Cl)

92 High [M - Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a liquid sample like 2-Chloro-5-methylpyridine.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: A sample of 2-Chloro-5-methylpyridine (typically 5-20 mg) is

dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal

standard (δ = 0.00 ppm).
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters

include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve

a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral

width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger

number of scans and a longer relaxation delay (2-5 seconds) are necessary to obtain a

spectrum with adequate signal intensity.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,

phased, and baseline corrected. The chemical shifts are referenced to the internal standard

(TMS).

FT-IR Spectroscopy
Sample Preparation (Neat Liquid): A drop of 2-Chloro-5-methylpyridine is placed between

two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and

the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. Multiple scans are

averaged to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-Chloro-5-methylpyridine is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC-MS System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-

polar DB-5 or similar) is coupled to a mass spectrometer.
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Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated

GC inlet, where it is vaporized.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)

through the GC column. The column temperature is programmed to ramp up, separating the

components of the sample based on their boiling points and interactions with the stationary

phase.

Mass Analysis: As the separated components elute from the GC column, they enter the

mass spectrometer. The molecules are ionized (typically by electron impact), and the

resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

Data Analysis: The mass spectrum for the peak corresponding to 2-Chloro-5-
methylpyridine is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an organic

compound using the spectroscopic techniques described above.
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-5-methylpyridine: An In-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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